molecular formula C11H7BrN4 B8569337 3-Bromo-6-pyridin-3-ylpyrazolo[1,5-a]pyrimidine

3-Bromo-6-pyridin-3-ylpyrazolo[1,5-a]pyrimidine

Cat. No. B8569337
M. Wt: 275.10 g/mol
InChI Key: HOVWOFPPCVGRJR-UHFFFAOYSA-N
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Patent
US08461162B2

Procedure details

A solution of 3-pyridyl boronic acid (1.33 g, 10.8 mmol) and 3,6-dibromopyrazolo[1,5-a]pyrimidine (3.0 g, 10.8 mmol) in DMF (300 mL) and 1M aqueous sodium bicarbonate (22 mL, 22 mmol) was degassed with nitrogen and treated with palladium tetrakistriphenylphosphine (0.63 g, 0.54 mmol) and heated to 85° C. for 16 hours. The reaction was cooled to room temperature and partitioned between water/methylene chloride. The organics were washed with water and brine, dried over sodium sulfate, filtered and evaporated in vacuo. Purification by flash chromatography (1-5% methanol/methylene chloride) gave 3-bromo-6-pyridin-3-ylpyrazolo[1,5-a]pyrimidine. LC-MS EIMS: m/z 275.0 [M+H]+.
Quantity
1.33 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
[Compound]
Name
palladium tetrakistriphenylphosphine
Quantity
0.63 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3](B(O)O)[CH:2]=1.[Br:10][C:11]1[CH:12]=[N:13][N:14]2[CH:19]=[C:18](Br)[CH:17]=[N:16][C:15]=12.C(=O)(O)[O-].[Na+]>CN(C=O)C>[Br:10][C:11]1[CH:12]=[N:13][N:14]2[CH:19]=[C:18]([C:3]3[CH:2]=[N:1][CH:6]=[CH:5][CH:4]=3)[CH:17]=[N:16][C:15]=12 |f:2.3|

Inputs

Step One
Name
Quantity
1.33 g
Type
reactant
Smiles
N1=CC(=CC=C1)B(O)O
Name
Quantity
3 g
Type
reactant
Smiles
BrC=1C=NN2C1N=CC(=C2)Br
Name
Quantity
22 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
300 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
palladium tetrakistriphenylphosphine
Quantity
0.63 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
partitioned between water/methylene chloride
WASH
Type
WASH
Details
The organics were washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography (1-5% methanol/methylene chloride)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=NN2C1N=CC(=C2)C=2C=NC=CC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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